molecular formula C12H12F3NO5S B2928063 2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid CAS No. 338953-89-2

2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid

Cat. No. B2928063
M. Wt: 339.29
InChI Key: QWHWWKNDZRCFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid” is a chemical compound with a molecular formula of C12H . It is a complex organic compound that contains several functional groups, including a trifluoromethyl group, a benzyl group, an amino group, a sulfonyl group, and an acetic acid group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The trifluoromethyl group, benzyl group, amino group, sulfonyl group, and acetic acid group contribute to the overall structure . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Sulfonyl azides, such as those derived from compounds structurally related to the query chemical, are crucial reagents in diazo transfer reactions, enabling the synthesis of α-amino acid derivatives and other valuable compounds through azidation and subsequent transformations (Katritzky, Widyan, & Gyanda, 2008).
  • The study on benzyl acetate synthesis highlights the importance of green solvent systems in esterification reactions, indicating potential uses of similar chemical frameworks in sustainable chemical processes (Lalikoglu & Ince, 2021).

Environmental Chemistry

  • Perfluorochemicals (PFCs), which share structural motifs with the query compound, have been extensively studied for their occurrence and environmental fate, shedding light on the persistence and distribution of such compounds in urban watersheds (Nguyen, Reinhard, & Gin, 2011).

Medicinal Chemistry and Drug Design

  • The synthesis and evaluation of 1,4-benzoxazine analogues for antibacterial activity demonstrate the utility of incorporating sulfonyl acetic acid derivatives into bioactive molecules, offering insights into the design of new therapeutic agents (Kadian, Maste, & Bhat, 2012).
  • Another research focused on the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, and amino acids, showcases the versatility of sulfonyl acetic acid derivatives in creating compounds with potential biological activity (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Analytical Chemistry

  • A novel derivatization reagent for liquid chromatography, 2-(pentafluorophenoxy)ethyl 2-(piperidino)ethanesulfonate, exemplifies the application of sulfonyl acetic acid derivatives in enhancing analytical methodologies, enabling sensitive detection and quantification of various analytes (Lin, Wu, & Lin, 1999).

properties

IUPAC Name

2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO5S/c13-12(14,15)9-3-1-2-8(4-9)5-16-10(17)6-22(20,21)7-11(18)19/h1-4H,5-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHWWKNDZRCFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.